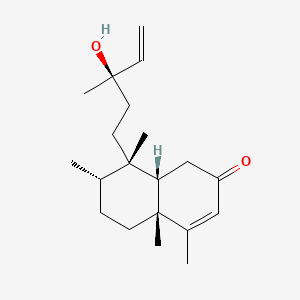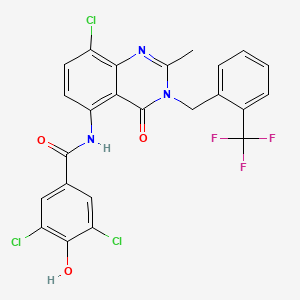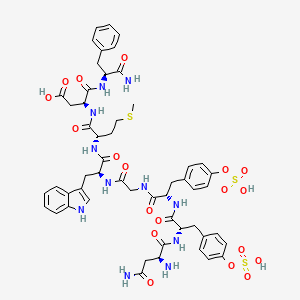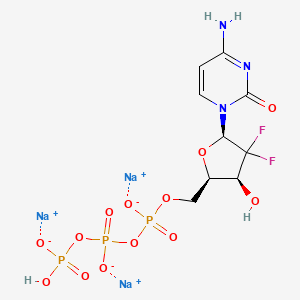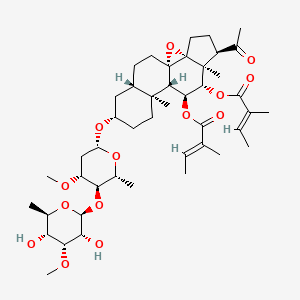
Gsnkskpk-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2: is a model peptide based on a c-Src N-terminal peptide. It is commonly used as a substrate for N-myristoyltransferase (NMT) in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Cleavage of the completed peptide from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 can undergo various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or iodine.
Reduction: Using agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Typically involving nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: DTT in phosphate-buffered saline (PBS).
Substitution: Nucleophiles like thiols or amines in organic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.
Scientific Research Applications
Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Serves as a substrate for NMT, aiding in the study of protein myristoylation.
Industry: Utilized in the production of peptide-based products and materials.
Mechanism of Action
The primary mechanism of action for Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 involves its role as a substrate for NMT. NMT catalyzes the transfer of myristic acid to the N-terminal glycine of the peptide, a crucial step in protein modification. This modification affects protein localization, stability, and function .
Comparison with Similar Compounds
Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-TFA: Another form of the peptide with trifluoroacetic acid.
Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-OH: A variant without the amide group at the C-terminus.
Uniqueness: Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 is unique due to its specific sequence and role as an NMT substrate. Its structure allows for precise studies of protein myristoylation and related biochemical processes .
Properties
Molecular Formula |
C35H65N13O11 |
|---|---|
Molecular Weight |
844.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]butanediamide |
InChI |
InChI=1S/C35H65N13O11/c36-12-4-1-8-20(29(41)53)43-34(58)26-11-7-15-48(26)35(59)22(10-3-6-14-38)45-33(57)25(19-50)47-30(54)21(9-2-5-13-37)44-31(55)23(16-27(40)51)46-32(56)24(18-49)42-28(52)17-39/h20-26,49-50H,1-19,36-39H2,(H2,40,51)(H2,41,53)(H,42,52)(H,43,58)(H,44,55)(H,45,57)(H,46,56)(H,47,54)/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
LCERPJCQNNIHJU-OLDNPOFQSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN)C(=O)NC(CCCCN)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


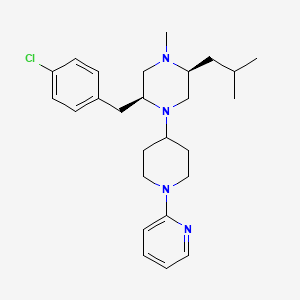

![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)
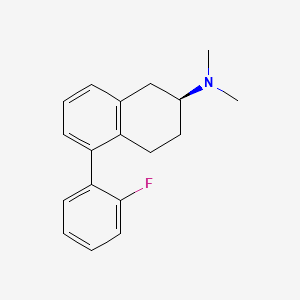
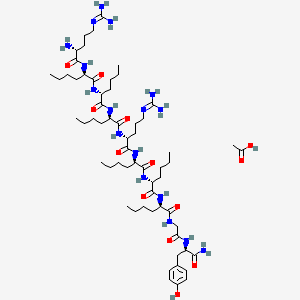

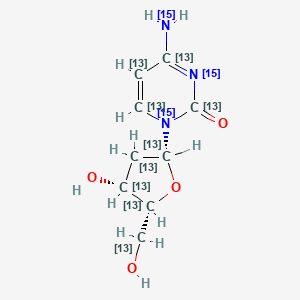
![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
